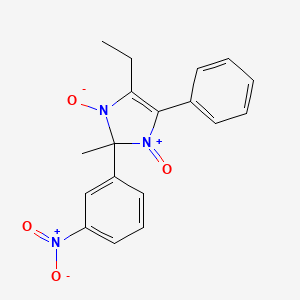
2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine
描述
2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine belongs to the quinazolinamine class, compounds known for their broad spectrum of biological activities. This compound, like others in its class, is subject to extensive research due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves multi-step chemical reactions, starting from simple precursors like nitrobenzonitrile, phenylchloroimines, or isatoic anhydride. A notable method for synthesizing 2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine involves the reaction of 4-chloro-6-nitro-quinazoline with 1-phenylethylamine in solvents like isopropanol under refluxing conditions, yielding the product after purification through column chromatography (Jiang Ru, 2003). Another approach involves the copper-catalyzed reaction of aniline-derived benzamidines for the synthesis of various quinazolinamine derivatives (Y. Ohta et al., 2010).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives is characterized by X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the quinazolinamine core and the substituent groups' positions, which are crucial for the compounds' biological activities and chemical properties (B. Elmuradov et al., 2011).
Chemical Reactions and Properties
Quinazolinamine derivatives undergo various chemical reactions, including nucleophilic substitution, reductive cyclization, and condensation reactions. These reactions are fundamental for modifying the quinazolinamine core, introducing different substituents, and exploring the compounds' reactivity and functionality (A. Roy et al., 2006).
Physical Properties Analysis
The physical properties of 2-(3-nitrophenyl)-N-(1-phenylethyl)-4-quinazolinamine, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in organic synthesis and potential medicinal applications.
Chemical Properties Analysis
The chemical properties of quinazolinamine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their biological activity. The presence of the nitro group and the quinazolinamine core significantly impacts these properties, affecting the compounds' interaction with biological targets and reactivity in chemical synthesis.
For a deeper exploration and further insights, the following references provide comprehensive information on the topic:
属性
IUPAC Name |
2-(3-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-15(16-8-3-2-4-9-16)23-22-19-12-5-6-13-20(19)24-21(25-22)17-10-7-11-18(14-17)26(27)28/h2-15H,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVHRIOVTYNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B4019461.png)

![ethyl 4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxylate](/img/structure/B4019475.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4019481.png)
![(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)
![N-(2-furylmethyl)-N-[3-(2-furyl)-3-phenylpropyl]-2-furamide](/img/structure/B4019496.png)
![4,4'-{[5-(4-fluorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019510.png)



![ethyl 1-{[(4-nitrobenzyl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B4019543.png)
![2-(diethylamino)ethyl 4-{[N-(1-adamantylcarbonyl)alanyl]amino}benzoate](/img/structure/B4019545.png)

![N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine](/img/structure/B4019558.png)